p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime

Lipophilicity Membrane partitioning Drug-likeness

p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime (CAS 69365-69-1) is a synthetic diaromatic O-(aminoalkyl)oxime ether belonging to the class of omega-amino derivatives of 4-(3,4,5-trimethoxybenzoylamino)acetophenone. First synthesized and reported by Buzas et al.

Molecular Formula C24H31N3O6
Molecular Weight 457.5 g/mol
CAS No. 69365-69-1
Cat. No. B13769699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime
CAS69365-69-1
Molecular FormulaC24H31N3O6
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C24H31N3O6/c1-17(26-33-14-11-27-9-12-32-13-10-27)18-5-7-20(8-6-18)25-24(28)19-15-21(29-2)23(31-4)22(16-19)30-3/h5-8,15-16H,9-14H2,1-4H3,(H,25,28)/b26-17+
InChIKeyGXJXYDXZJRCHIN-YZSQISJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime (CAS 69365-69-1): Chemical Identity, Class, and Procurement Context


p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime (CAS 69365-69-1) is a synthetic diaromatic O-(aminoalkyl)oxime ether belonging to the class of omega-amino derivatives of 4-(3,4,5-trimethoxybenzoylamino)acetophenone . First synthesized and reported by Buzas et al. in 1972 , the compound was subsequently characterized for its physiological activity by Klyushin, Portnyagina, and Pochinok, who investigated the broader series of omega-amino acetophenone oxime derivatives [1]. The molecule incorporates a 3,4,5-trimethoxybenzoylamino pharmacophore linked via a para-acetophenone bridge to an O-(2-morpholinoethyl)oxime side chain, yielding a molecular formula of C24H31N3O6 (MW 457.52 g/mol) . The compound is listed in the RightAnswer Knowledge Base alongside its closest structural analogs, including the p-(3,4-dichlorobenzoylamino) and p-(2-chloronicotinamido) variants, indicating its recognized position within a chemically defined series of acetophenone oxime ethers [2]. Patent literature classifies structurally related diaromatic O-(aminoalkyl)oximes as agents exhibiting coronary vasodilatory and cardiotropic activity [3].

Why In-Class Substitution of p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime Is Not Advisable Without Comparative Data


Although acetophenone O-(2-morpholinoethyl)oxime derivatives share a common core scaffold, the identity of the N-acyl substituent on the para-position of the acetophenone ring fundamentally alters the compound's physicochemical and pharmacological profile. Replacing the 3,4,5-trimethoxybenzoylamino group with a 3,4-dichlorobenzoylamino [1] or 2-chloronicotinamido [2] moiety produces measurable shifts in lipophilicity (computed LogP differs by approximately 0.45 log units between the trimethoxybenzoyl and chloronicotinamido analogs) and polar surface area, which directly affect membrane partitioning, solubility, and hydrogen-bonding capacity . The three methoxy substituents on the benzoyl ring contribute six hydrogen-bond acceptor atoms not present in the dichloro or furoylamino analogs, altering target recognition profiles . In the broader class of 3,4,5-trimethoxybenzoyl-containing bioactive molecules—exemplified by the analgesic OT-7100 and the calcium antagonist TMB-8—this pharmacophore has been shown to confer specific receptor interactions that are absent when replaced by other acyl groups [3]. Consequently, generic interchange based solely on shared oxime-ether architecture is scientifically unsound; procurement decisions must account for the unique physicochemical signature of the 3,4,5-trimethoxybenzoylamino substituent.

Quantitative Differentiation Evidence for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime Relative to Closest Structural Analogs


Lipophilicity (LogP) Differentiation vs. p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime

Computed partition coefficient (LogP) for the target compound is 3.05, compared with XLogP3-AA = 2.6 for the p-(2-chloronicotinamido) analog [1]. The ΔLogP of approximately +0.45 log units corresponds to a roughly 2.8-fold higher octanol-water partition coefficient, predicting enhanced membrane permeability relative to the chloronicotinamido comparator [2].

Lipophilicity Membrane partitioning Drug-likeness

Polar Surface Area Differentiation vs. 4'-Aminoacetophenone O-(2-morpholinoethyl)oxime

The target compound exhibits a computed topological polar surface area (TPSA) of 90.85 Ų, arising from the three methoxy oxygen atoms, the amide carbonyl, and the oxime ether functionality . In contrast, the unsubstituted 4'-amino analog (CAS 38063-87-5) has a lower hydrogen-bond acceptor count (5 vs. 9 for the target) and a correspondingly reduced PSA . The higher PSA of the target compound places it closer to the generally accepted threshold of 140 Ų for oral bioavailability but further from the ≤60–70 Ų range associated with efficient blood-brain barrier penetration, providing a measurable parameter for tissue distribution prediction [1].

Polar surface area BBB penetration Absorption

3,4,5-Trimethoxybenzoyl Pharmacophore: Class-Level Evidence from Cardiovascular and Analgesic Bioactives

The 3,4,5-trimethoxybenzoylamino moiety is a recognized privileged pharmacophore that appears in multiple bioactive molecules with quantitatively characterized potency. N-(3,4,5-Trimethoxybenzoyl)aminohomolupinane, a quinolizidine derivative, exhibits antiarrhythmic activity with an EC50 of 0.017 µM for increasing the threshold of aconitine-induced arrhythmia [1]. The analgesic OT-7100 (5-n-butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine) demonstrates antinociceptive efficacy across multiple animal pain models at doses of 30–100 mg/kg [2]. In contrast, analogs bearing dichlorobenzoylamino or chloronicotinamido substituents belong to structurally distinct pharmacophoric classes that have not been reported to engage the same molecular targets. The diaromatic O-(aminoalkyl)oxime class to which the target compound belongs has been patented for coronary vasodilatory activity described as distinctly superior to papaverine hydrochloride and dipyridamole in anesthetized dog models [3].

Pharmacophore 3,4,5-Trimethoxybenzoyl Cardiovascular Analgesic

Density and Bulk Physicochemical Differentiation for Formulation and Handling Specifications

The target compound has a computed density of 1.206 g/cm³ and a refractive index of 1.56 [1]. For comparison, the structurally simpler 4'-aminoacetophenone O-(2-morpholinoethyl)oxime (CAS 38063-87-5) has a computed density of 1.168 g/cm³ . The higher density of the target (+0.038 g/cm³, approximately +3.3%) is consistent with the increased molecular weight contributed by the 3,4,5-trimethoxybenzoyl substituent and affects bulk handling, solubility behavior, and formulation calculations. Additionally, the exact mass of 457.221 and molecular formula C24H31N3O6 provide well-defined analytical reference points for identity confirmation via high-resolution mass spectrometry .

Density Formulation Handling Physicochemical properties

Recommended Research and Industrial Application Scenarios for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime Based on Quantitative Evidence


Cardiovascular Pharmacology: Screening for Coronary Vasodilatory and Cardiotropic Activity

Based on class-level evidence from US Patent 4,029,808, which demonstrates that diaromatic O-(aminoalkyl)oximes produce pronounced coronary vasodilatory activity distinctly superior to papaverine hydrochloride and dipyridamole in anesthetized dog models [1], this compound is rationally suited for in vitro and ex vivo cardiovascular screening programs. The 3,4,5-trimethoxybenzoyl pharmacophore has independently produced nanomolar antiarrhythmic potency (EC50 = 0.017 µM) in related structural contexts [2]. Researchers should prioritize this compound over the dichlorobenzoylamino or chloronicotinamido analogs when the goal is to probe the 3,4,5-trimethoxybenzoyl structure-activity relationship within the oxime ether class.

Membrane Permeability and Oral Bioavailability Profiling Studies

With a computed LogP of 3.05—approximately 0.45 log units higher than the chloronicotinamido analog (LogP ~2.6) [1][2]—this compound is a preferred candidate for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies. The measurable LogP difference predicts approximately 2.8-fold greater partitioning into lipid membranes, making this compound a useful tool for investigating the relationship between benzoylamino substituent lipophilicity and passive membrane diffusion within a congeneric oxime ether series.

Analytical Reference Standard for Method Development and Quality Control

The compound's well-defined physicochemical profile—density 1.206 g/cm³, refractive index 1.56, exact mass 457.221, and documented synthetic provenance from Buzas et al. (1972) [1][2]—makes it suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development. Its unique combination of nine hydrogen-bond acceptor atoms (3 methoxy O, amide carbonyl, morpholine O, oxime ether O, morpholine N, amide N) provides a distinctive chromatographic and spectroscopic signature not replicated by any single comparator compound in the acetophenone oxime series.

Structure-Activity Relationship (SAR) Studies Centered on the 3,4,5-Trimethoxybenzoyl Pharmacophore

Given that the 3,4,5-trimethoxybenzoyl moiety is a validated pharmacophore appearing in the analgesic OT-7100, the intracellular calcium antagonist TMB-8, and nanomolar-potency antiarrhythmic quinolizidine derivatives [1][2], this compound serves as a key SAR probe for dissecting the contribution of the acetophenone-oxime linker to biological activity. Unlike the simpler amino or furoylamino acetophenone oxime analogs, this compound uniquely combines the privileged trimethoxybenzoyl group with the O-(2-morpholinoethyl)oxime side chain, enabling systematic evaluation of linker-dependent pharmacology.

Quote Request

Request a Quote for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.